molecular formula C10H15N B1580676 2-ETHYL-6-ISOPROPYLPYRIDINE CAS No. 74701-47-6

2-ETHYL-6-ISOPROPYLPYRIDINE

Cat. No.: B1580676
CAS No.: 74701-47-6
M. Wt: 149.23 g/mol
InChI Key: FBJCTMMJWADBLG-UHFFFAOYSA-N
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Description

2-ETHYL-6-ISOPROPYLPYRIDINE is an organic compound with the molecular formula C10H15N and a molecular weight of 149.2328 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl group at the second position and an isopropyl group at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHYL-6-ISOPROPYLPYRIDINE can be achieved through various methods. One common approach involves the alkylation of 2-ethylpyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the alkylation reactions. The reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-ETHYL-6-ISOPROPYLPYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-ETHYL-6-ISOPROPYLPYRIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-ETHYL-6-ISOPROPYLPYRIDINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.

Comparison with Similar Compounds

Uniqueness: 2-ETHYL-6-ISOPROPYLPYRIDINE is unique due to the presence of both ethyl and isopropyl groups on the pyridine ring

Properties

IUPAC Name

2-ethyl-6-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-9-6-5-7-10(11-9)8(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJCTMMJWADBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225688
Record name 2-Ethyl-6-isopropyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74701-47-6
Record name 2-Ethyl-6-isopropyl pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074701476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-isopropyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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